

SN32976: A Technical Overview of its Active Metabolites and Their Potency

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Compound of Interest		
Compound Name:	SN32976	
Cat. No.:	B15543734	Get Quote

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Introduction

SN32976 is a novel pan-PI3K inhibitor that also targets mTOR, with a preferential activity towards PI3Kα.[1][2][3][4] Dysregulation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a frequent event in cancer, promoting tumor growth and survival.[1] **SN32976** has demonstrated potent inhibition of PI3K isoforms and mTOR, showing greater selectivity for PI3Kα and less off-target activity compared to several clinically evaluated pan-PI3K inhibitors. A crucial aspect of understanding the full therapeutic potential and pharmacokinetic profile of **SN32976** lies in the characterization of its metabolic fate. In vivo, **SN32976** is converted into several metabolites, some of which retain significant biological activity. This document provides an in-depth technical guide to the active metabolites of **SN32976**, their potency, and the experimental protocols used for their characterization.

Data Presentation: Potency of SN32976 and its Active Metabolites

The biochemical potency of **SN32976** and its major stable metabolites, M8, M9, and M17, were determined against Class I PI3K isoforms (α , β , γ , δ) and mTOR. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their activity profiles. All three major metabolites were found to be active inhibitors of PI3K



enzymes and mTOR, with a noteworthy potency against PI3K α that is even greater than the parent compound, **SN32976**.

Compound	PI3Kα IC50 (nM)	PI3Kβ IC50 (nM)	PI3Ky IC50 (nM)	PI3Kδ IC50 (nM)	mTOR IC50 (nM)
SN32976	15.1 ± 4.3	461	110	134	194
M8	5.8 ± 0.4	-	-	-	-
M9	8.2 ± 1.8	-	-	-	-
M17	6.2 ± 0.5	>1000	-	-	-

Data

presented as

mean ± SEM.

IC50 values

were

determined

by HTRF

assay.

The metabolites M8, M9, and M17 demonstrated 6.5-fold, 5.6-fold, and 4.2-fold selectivity for PI3K α over other PI3K isoforms and mTOR, respectively. Notably, M17 showed no activity against PI3K β .

Experimental Protocols Identification of Metabolites

The identification of **SN32976** metabolites was conducted through in vitro studies using liver microsomes from various species, including mouse, rat, dog, monkey, and human.

Methodology:

- Incubation: **SN32976** was incubated with liver microsomes from the different species.
- Analysis: The reaction mixtures were analyzed to identify the presence of metabolites.



• Structure Elucidation: The putative structures of the metabolites were determined based on their molecular weights, leading to a proposed biotransformation scheme.

This process identified 17 metabolites in total. Four of these were classified as major metabolites in at least one species, with M9 and M17 being major metabolites across all tested species. M8 was a major metabolite in monkey microsomes.

Biochemical Potency Assay (HTRF)

The biochemical potency (IC50 values) of **SN32976** and its synthesized major metabolites (M8, M9, and M17) against PI3K isoforms and mTOR were determined using a Homogeneous Time Resolved Fluorescence (HTRF) assay.

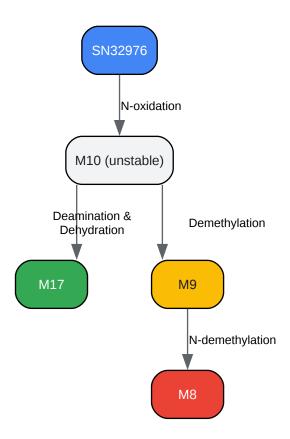
Methodology:

- Reaction: Purified recombinant PI3K isoforms and mTOR were used in the assay.
- Inhibition: The enzymes were incubated with varying concentrations of the test compounds (SN32976, M8, M9, M17).
- Detection: The HTRF assay was used to measure the enzymatic activity by detecting the fluorescent signal, which is inversely proportional to the inhibitory activity of the compounds.
- Data Analysis: IC50 values were calculated from the concentration-response curves.

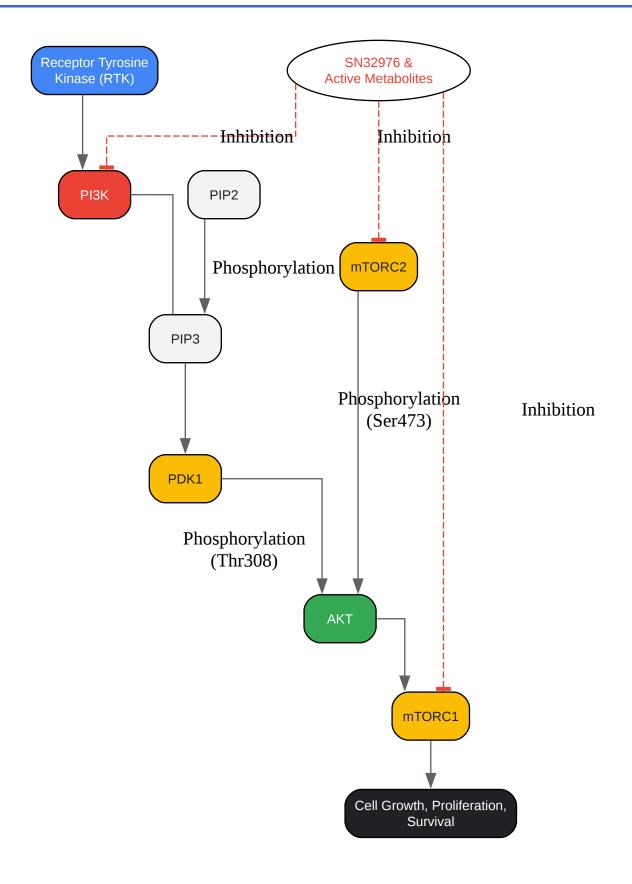
Visualizations Proposed Metabolic Pathway of SN32976

The following diagram illustrates the proposed biotransformation of **SN32976** into its major metabolites.

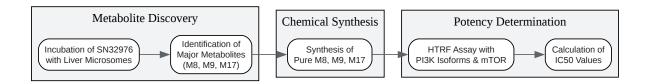












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